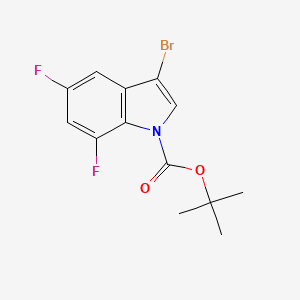
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
The synthesis of tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives.
Bromination: The indole derivative undergoes bromination using reagents like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Fluorination: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at specific positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents like potassium permanganate or reduction reactions using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized indoles for industrial applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity to biological receptors, enzymes, or proteins. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-bromo-5,7-difluoro-1H-indole-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 5-bromo-1H-indole-1-carboxylate: Similar in structure but lacks the fluorine atoms, which may result in different chemical and biological properties.
tert-Butyl 1-indolecarboxylate: Lacks both bromine and fluorine atoms, making it less reactive in certain chemical reactions.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex indole derivative with additional functional groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H12BrF2NO2 |
|---|---|
Poids moléculaire |
332.14 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-5,7-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-9(14)8-4-7(15)5-10(16)11(8)17/h4-6H,1-3H3 |
Clé InChI |
QITAVORMOMZBDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC(=C2)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
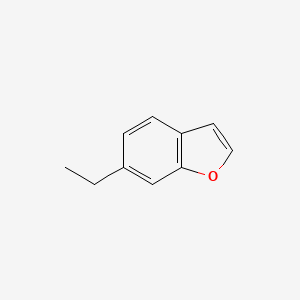
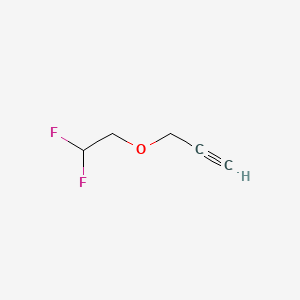
![Isopropyl 1,4-dimethyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13895491.png)
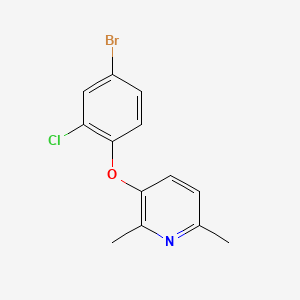
![7-Chloro-5-methoxyimidazo[1,2-A]pyridine](/img/structure/B13895497.png)

![Benzyl 4-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13895507.png)

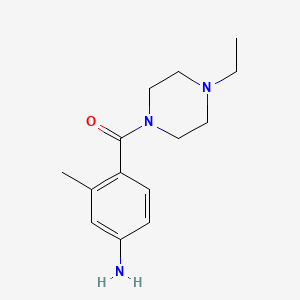

![[(5S,7R)-3-fluoro-1-adamantyl]methanol](/img/structure/B13895527.png)
![Ethyl 2-[(2-chloroacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B13895528.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid](/img/structure/B13895530.png)
